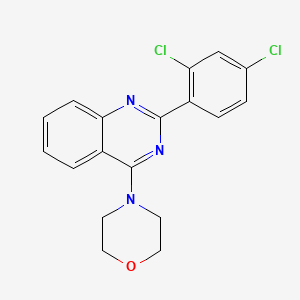
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
描述
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
作用机制
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It binds to the kinase domain of EGFR and prevents the phosphorylation of tyrosine residues, which are critical for downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit tumor angiogenesis and metastasis in animal models.
实验室实验的优点和局限性
One advantage of using 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline in lab experiments is its specificity for EGFR tyrosine kinase inhibition, which allows for the study of the specific effects of EGFR inhibition on cancer cell growth and proliferation. However, one limitation of using this compound is its potential off-target effects on other tyrosine kinases, which could affect the interpretation of experimental results.
未来方向
1. Combination therapy: 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has shown promising results in preclinical studies as a single agent, but further studies are needed to determine its efficacy in combination with other cancer therapies.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Development of more potent inhibitors: Development of more potent EGFR inhibitors with fewer off-target effects could improve the efficacy and safety of EGFR-targeted therapies.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
In conclusion, this compound is a small molecule inhibitor of EGFR tyrosine kinase that has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells and has potential for use in combination with other cancer therapies. Further studies are needed to determine its efficacy and safety in human patients with cancer.
科学研究应用
2-(2,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been widely used in scientific research to study the role of EGFR in cancer cell growth and proliferation. It has been shown to inhibit the phosphorylation of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This compound has also been used to study the effects of EGFR inhibition on tumor angiogenesis and metastasis.
属性
IUPAC Name |
4-[2-(2,4-dichlorophenyl)quinazolin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-12-5-6-13(15(20)11-12)17-21-16-4-2-1-3-14(16)18(22-17)23-7-9-24-10-8-23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLGKVZUGVULNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



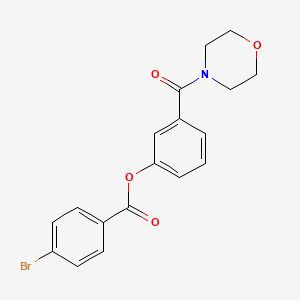
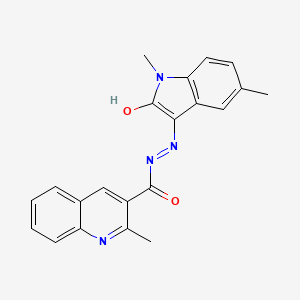
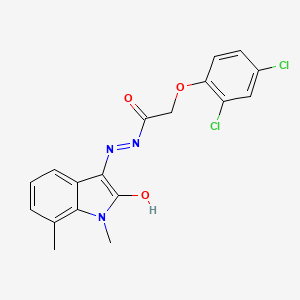
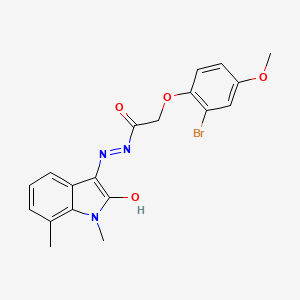
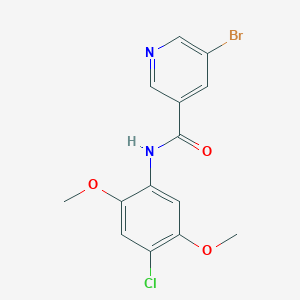
![N-[4-(aminosulfonyl)phenyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462767.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462773.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-methoxy-2-naphthamide](/img/structure/B3462785.png)

![dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate](/img/structure/B3462801.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3462807.png)

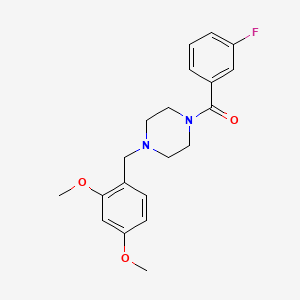
![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)